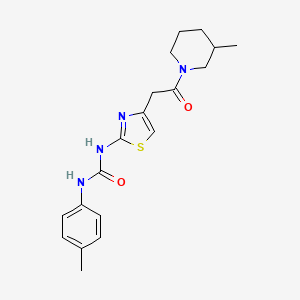
1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea” is a chemical compound with the molecular formula C19H24N4O2S1. It is available for purchase from certain chemical suppliers2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, compounds with similar structures are often synthesized using various synthetic routes3.Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name: 1-(4-methylphenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea1. This name provides a detailed description of the arrangement of atoms in the molecule.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, compounds with similar structures can participate in a variety of chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources.科学的研究の応用
Antimicrobial and Anticancer Properties
Studies have shown that thiazole and urea derivatives exhibit broad-spectrum antimicrobial activities against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. Compounds with a structure incorporating elements similar to the specified compound demonstrated MIC values ranging from 6.25 to 100 μg/mL, suggesting potential as antimicrobial agents (Vipul M. Buha et al., 2012). Additionally, certain 1,3,4-thiadiazole and thiazole derivatives have shown promising anticancer activity against cervical cancer (HeLa) cell lines, indicating potential applications in cancer research (B. Shankar et al., 2017).
Conformational and Structural Analysis
Conformational stability and molecular structure analyses of similar compounds have been performed using ab initio Hartree-Fock and density functional theory. Such studies provide valuable insights into the most stable conformers, geometrical parameters, and vibrational frequencies, which are crucial for understanding the chemical behavior and potential applications of these compounds (İ. Sıdır et al., 2010).
Role in Orexin Receptor Mechanisms
Compounds targeting orexin receptors have been studied for their effects on compulsive food consumption and potential to treat eating disorders with a compulsive component. Such research highlights the role of orexin-1 receptor mechanisms in binge eating and suggests that selective antagonism at OX1R could represent a novel pharmacological treatment (L. Piccoli et al., 2012).
Synthesis and Biological Evaluation
Novel synthetic routes and biological evaluations of urea derivatives, including those with thiazole groups, have been explored. These studies encompass antimicrobial, antitumor, and hypoglycemic activities, underscoring the versatile potential of such compounds in medical and pharmaceutical research (S. Ling et al., 2008).
Enzyme Inhibition and Anticancer Investigations
Urea derivatives have been synthesized and tested for their inhibitory effects on various enzymes, such as urease, β-glucuronidase, and snake venom phosphodiesterase. Some derivatives demonstrated significant in vitro anticancer activity, suggesting their potential as therapeutic agents (Sana Mustafa et al., 2014).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources.
将来の方向性
The future directions for this compound are not specified in the available resources. However, compounds with similar structures have been studied for their potential in various therapeutic applications3.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
特性
IUPAC Name |
1-(4-methylphenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13-5-7-15(8-6-13)20-18(25)22-19-21-16(12-26-19)10-17(24)23-9-3-4-14(2)11-23/h5-8,12,14H,3-4,9-11H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPDGWOPZAOMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

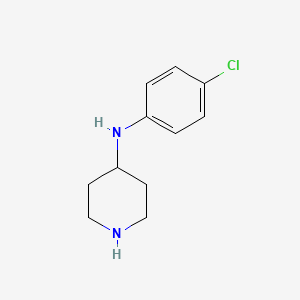
![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)
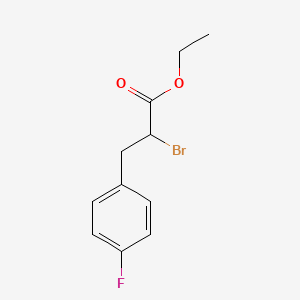
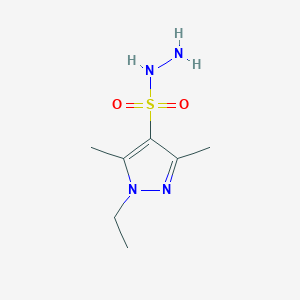
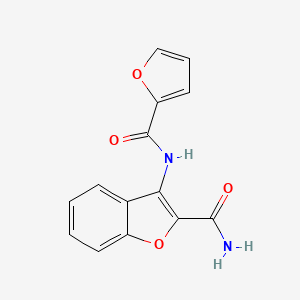
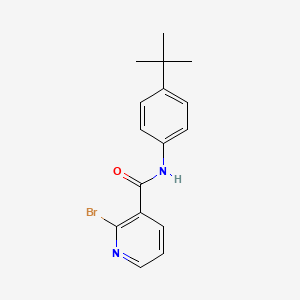
![3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2812848.png)
![2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2812849.png)
![1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B2812850.png)
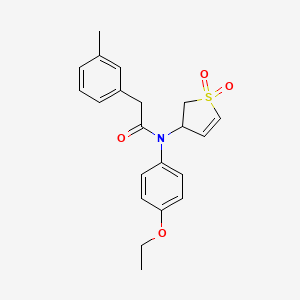
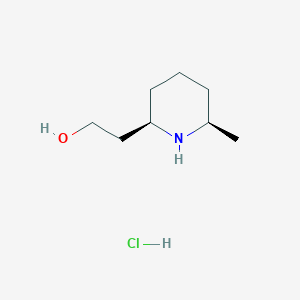
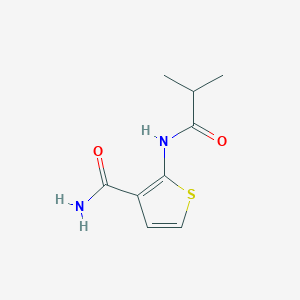
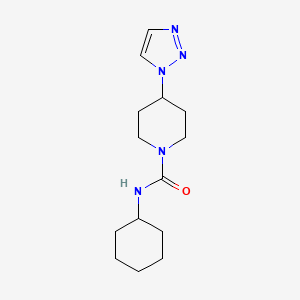
![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2812855.png)